5-bromo-N-ethoxyfuran-2-carboxamide
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Overview
Description
5-Bromo-N-ethoxyfuran-2-carboxamide: is a chemical compound with the molecular formula C7H8BrNO3 and a molecular weight of 234.05 g/mol . It belongs to the class of furan derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by the presence of a bromine atom, an ethoxy group, and a furan ring, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods: Industrial production of 5-bromo-N-ethoxyfuran-2-carboxamide may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-N-ethoxyfuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Chemistry: 5-Bromo-N-ethoxyfuran-2-carboxamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for creating complex molecules .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs for treating bacterial and fungal infections. Its ability to interact with biological targets makes it a candidate for drug discovery .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of 5-bromo-N-ethoxyfuran-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound’s bromine atom and furan ring play crucial roles in its reactivity and binding affinity. It is believed to exert its effects by disrupting cellular processes in pathogens, leading to their inhibition or death .
Comparison with Similar Compounds
5-Bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide: This compound shares a similar furan ring structure but has a thiazole moiety instead of an ethoxy group.
N-(Furan-2-ylmethyl)furan-2-carboxamide: This compound contains a furan ring but lacks the bromine atom and ethoxy group.
Uniqueness: 5-Bromo-N-ethoxyfuran-2-carboxamide is unique due to its specific combination of a bromine atom, ethoxy group, and furan ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C7H8BrNO3 |
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Molecular Weight |
234.05 g/mol |
IUPAC Name |
5-bromo-N-ethoxyfuran-2-carboxamide |
InChI |
InChI=1S/C7H8BrNO3/c1-2-11-9-7(10)5-3-4-6(8)12-5/h3-4H,2H2,1H3,(H,9,10) |
InChI Key |
SGUMWCPISGDKSB-UHFFFAOYSA-N |
Canonical SMILES |
CCONC(=O)C1=CC=C(O1)Br |
Origin of Product |
United States |
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